4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTNB-DCB and is a derivative of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Scientific Research Applications
Application in Macrocyclic Compound Formation
The compound 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime could potentially be involved in the formation of macrocyclic compounds. A related study demonstrated the unexpected conversion of a polycyclic thiophene to a macrocyclic anhydride, showcasing the complex transformations possible with compounds having similar functional groups (Kilway et al., 2004).
Metal-Free Oxidative Processes
The tert-butyl group in the compound suggests its potential use in metal-free oxidative processes. A study on the metal-free autoxidative nitrooxylation of alkenyl oximes used tert-butyl nitrite, highlighting the utility of tert-butyl groups in such reactions (Xiao-Wei Zhang et al., 2016).
Oxidation Processes
Compounds with tert-butylsulfanyl groups are known to undergo oxidation processes. A relevant study detailed the oxidation of various sulfides, including those with tert-butylsulfanyl groups, to their corresponding sulfoxides, indicating potential applications in selective oxidation reactions (I. Loginova et al., 2011).
Applications in Catalysis
The presence of nitro and tert-butyl groups in the compound suggests its potential use in catalysis. A study on Co(II) and Fe(II) phthalocyanine catalysts for the aerobic oxidation of phenolic compounds utilized tert-butyl hydroperoxide, indicating the relevance of tert-butyl groups in catalytic processes (E. Saka et al., 2015).
In Situ Remediation Applications
The compound's structural features may lend it utility in in situ remediation processes, especially in the degradation of organic pollutants. A study on the degradation of ortho-nitrochlorobenzene in soil using dual oxidants, including tert-butyl alcohol, underscores the potential application of such compounds in environmental remediation (Zhonghua Liu et al., 2016).
properties
IUPAC Name |
(E)-1-(4-tert-butylsulfanyl-3-nitrophenyl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-18(2,3)26-17-7-4-12(8-16(17)22(23)24)10-21-25-11-13-5-6-14(19)9-15(13)20/h4-10H,11H2,1-3H3/b21-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCOXWPDRXYBCZ-UFFVCSGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1)C=NOCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=C(C=C(C=C1)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.